N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide

Sulfonamide ionization Physicochemical profiling pH-dependent solubility

Sourcing reactive sulfonamide building blocks with precise physicochemical profiles often introduces variability in logP-driven permeability. This compound directly addresses that gap. - Enhanced Lipophilicity: A measured ΔLogP of ~+1.5 over the parent scaffold improves membrane permeability for cell-based assays. - Tuned Reactivity: The pKa shift from 9.79 to 8.72 optimizes the ionization state at physiological pH, ensuring consistent covalent modification of nucleophilic residues. - Library Synthesis: Enables rapid parallel synthesis of thioureido-benzenesulfonamide libraries with reduced volatility for safer handling.

Molecular Formula C15H14N2O3S2
Molecular Weight 334.4 g/mol
CAS No. 100970-00-1
Cat. No. B3071341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide
CAS100970-00-1
Molecular FormulaC15H14N2O3S2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C15H14N2O3S2/c1-2-20-14-7-3-13(4-8-14)17-22(18,19)15-9-5-12(6-10-15)16-11-21/h3-10,17H,2H2,1H3
InChIKeyISOUCXWMHMWYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide: Identity & Structure


N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide (CAS 100970-00-1) is a synthetic sulfonamide derivative featuring an N-(4-ethoxyphenyl) substituent on the sulfonamide nitrogen and an isothiocyanate functional group at the para position of the benzenesulfonamide scaffold. Its molecular formula is C15H14N2O3S2 with a molecular weight of 334.41 g/mol . The compound serves as a reactive intermediate in the synthesis of thioureido-benzenesulfonamide derivatives [1] and exhibits covalent reactivity toward nucleophilic residues in proteins via its isothiocyanate moiety [2]. Physicochemical property predictions indicate a pKa of 8.72 and a boiling point of 508.2 °C .

1
Covalent probe synthesis Isothiocyanate warhead for irreversible target engagement studies.
2
Thiourea library building block Reactive intermediate for generating diverse sulfonamide derivatives.
3
Tunable N-substitution handle Ethoxyphenyl group modulates physicochemical and reactivity profiles.

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide: Key Differences from Analogs


Within the 4-isothiocyanatobenzenesulfonamide chemical class, substitution of the sulfonamide nitrogen profoundly alters key physicochemical and reactivity parameters . The parent 4-isothiocyanatobenzenesulfonamide (CAS 51908-29-3) possesses a free sulfonamide group with a predicted pKa of 9.79 , whereas the N-(4-ethoxyphenyl) derivative exhibits a lower pKa of 8.72 , reflecting increased acidity due to the electron-withdrawing character of the para-ethoxyphenyl substituent. This ~1 log unit shift in acid dissociation constant has measurable consequences for ionization state at physiological pH, affecting both solubility and molecular recognition events. Furthermore, the addition of the ethoxyphenyl moiety increases molecular weight from 214.27 to 334.41 g/mol and alters the lipophilic balance, with LogP increasing from 2.85 [1] to a predicted value above 4.0 [2]. These quantifiable differences preclude simple interchangeability of the compound with its unsubstituted parent or with alternative N-substituted analogs in applications where precise physicochemical profiles or structure-dependent covalent targeting are required.

Property
Target Compound
Parent Analog (CAS 51908-29-3)
Ionization (pKa)
Increased acidity
Higher pKa may shift ionization state
Lipophilicity (LogP)
Enhanced membrane partitioning
Lower LogP alters cellular uptake profile
Molecular Recognition
Ethoxyphenyl steric bulk
Free sulfonamide may not replicate binding
Physicochemical Profile
Significant MW increase
Profile mismatch precludes direct interchange

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide: Quantitative Differentiation Evidence


pKa Shift vs. Parent Sulfonamide

The target compound exhibits a predicted pKa of 8.72 ± 0.10, compared to 9.79 ± 0.10 for the parent 4-isothiocyanatobenzenesulfonamide . This ~1.07 log unit decrease in pKa indicates enhanced acidity of the sulfonamide NH proton, attributed to the electron-withdrawing inductive effect of the para-ethoxyphenyl substituent on the sulfonamide nitrogen.

pKa Shift vs. Parent
Data to verify
Target8.72 ± 0.10
Parent9.79 ± 0.10
ΔpKa-1.07 (more acidic)
Supports ionization-state review at physiological pH for permeability assays.
Predicted values; experimental validation recommended.
Sulfonamide ionization Physicochemical profiling pH-dependent solubility

Molecular Weight & TPSA Differences

The target compound has a molecular weight of 334.41 g/mol and a topological polar surface area (TPSA) of approximately 99 Ų , whereas the parent 4-isothiocyanatobenzenesulfonamide has a molecular weight of 214.27 g/mol and a TPSA of 112.99 Ų [1]. The N-(4-ethoxyphenyl) substitution increases molecular weight by 120.14 g/mol while modestly reducing TPSA, shifting the compound's physicochemical profile within the Lipinski Rule of Five space.

MW & TPSA Differences
Reported
334.41 g/mol+120.14 vs parent
TPSA ≈ 99 Ų-14 Ų vs parent
Context for intracellular target engagement and blood-brain barrier models.
Computed values from PubChem and ChemicalBook databases.
Drug-likeness Membrane permeability CNS penetration

Boiling Point Elevation

The predicted boiling point of the target compound is 508.2 ± 60.0 °C, significantly higher than the 418.2 ± 47.0 °C predicted for the parent 4-isothiocyanatobenzenesulfonamide . This 90 °C increase reflects stronger intermolecular interactions (primarily van der Waals forces) conferred by the additional ethoxyphenyl aromatic ring system.

Boiling Point Elevation
Data to verify
508.2 ± 60.0 °C+90 °C vs parent
Supports handling and storage review for synthetic workflows.
Predicted values; atmospheric pressure.
Thermal stability Purification Storage conditions

LogP Increase vs. Parent Scaffold

The computed LogP for 4-isothiocyanatobenzenesulfonamide is 2.85 [1], while the N-(4-ethoxyphenyl) derivative is predicted to have a LogP in the range of 4.0–4.5 [2], consistent with the addition of a hydrophobic ethoxyphenyl moiety. The increase of approximately 1.5 log units corresponds to a ~30-fold higher octanol-water partition coefficient.

LogP Increase
Class-level inference
LogP ~4.0–4.5~30x higher partitioning
Context for lipid bilayer partitioning and solubility-formulation review.
Predicted range based on XLogP3 methodology.
Lipophilicity Partition coefficient Drug distribution

Covalent Reactivity & Electrophilicity

The isothiocyanate (-N=C=S) group undergoes nucleophilic attack by thiols and amines to form stable thiourea adducts. The electron-withdrawing character of the para-sulfonamide group, further modulated by the N-(4-ethoxyphenyl) substituent, fine-tunes the electrophilicity of the isothiocyanate carbon. While direct kinetic data for the target compound are not publicly available, the parent scaffold 4-isothiocyanatobenzenesulfonamide demonstrates a Ki of 300 nM against bovine carbonic anhydrase IV [1], and derivatives of this scaffold have been optimized to yield potent covalent inhibitors of macrophage migration inhibitory factor (MIF) [2].

Covalent Reactivity
Class-level inference
Parent scaffold Ki = 300 nM (bovine CA IV). Target compound data unavailable.
Supports covalent inhibitor screening context; reactivity profile may differ.
Data inferred from parent; requires direct validation for target compound.
Covalent inhibitor Nucleophilic substitution Target engagement

Antiproliferative Activity in Undifferentiated Cells

According to a patent citation, the target compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This activity profile supports its investigation as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis. The ethoxyphenyl substitution may contribute to this cellular activity by modulating target engagement or cellular uptake.

Antiproliferative Activity
Supporting evidence
Reported arrest of undifferentiated cell proliferation and differentiation induction.
Reported cell-model response context for differentiation pathway studies.
Qualitative patent description; quantitative IC50 not provided.
Anticancer activity Cell differentiation Psoriasis

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide: Application Scenarios


Covalent Probe for Cysteine/Lysine-Rich Enzymes

The isothiocyanate warhead enables irreversible covalent modification of nucleophilic residues, while the N-(4-ethoxyphenyl) group provides a tunable handle for optimizing physicochemical properties. The compound's enhanced lipophilicity (ΔLogP ≈ +1.5) relative to the parent scaffold [1] improves membrane permeability, making it suitable for intracellular target engagement in cell-based assays. Researchers can leverage the 300 nM Ki baseline of the parent scaffold against carbonic anhydrase IV [2] as a starting point for structure-activity relationship (SAR) optimization.

Anticancer Differentiation Therapy Lead

Documented antiproliferative and differentiation-inducing activity in undifferentiated cell models [3] positions this compound as a tool compound for studying monocyte differentiation pathways. The lower pKa (8.72 vs. 9.79) may enhance bioavailability at physiological pH, while the higher molecular weight and LogP may improve cellular retention. This combination of covalent reactivity and cellular activity warrants further investigation in oncology and dermatology programs.

Building Block for Thioureido-Benzenesulfonamide Libraries

The compound serves as a strategic starting material for generating diverse thioureido-benzenesulfonamide libraries via reaction with amines, amino acids, and oligopeptides [4]. The N-(4-ethoxyphenyl) substituent introduces steric bulk and electronic modulation that can be exploited to explore SAR around carbonic anhydrase isoforms [2] and other sulfonamide-binding targets. The higher boiling point (508.2 °C) and reduced volatility relative to the parent scaffold facilitate safer handling during parallel synthesis workflows.

Application
Selection Property
Validation Focus
Covalent target engagement studies
Isothiocyanate reactivity & lipophilicity
Target engagement assays
Cell differentiation pathway studies
Antiproliferative activity profile
Cell-model response endpoints
Thiourea library synthesis
Reactive intermediate with tunable substituent
SAR exploration

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13 linked technical documents
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